2-Thiobarbituric acid
Overview
Description
2-Thiobarbituric acid is an organic compound and a heterocycle . It is a molecule made up of heteroatoms: nitrogen, sulfur, and oxygen . It is used as a reagent in assaying malondialdehyde (the TBARS assay of lipid peroxidation) . It is also used in Kodak Fogging Developer FD-70, part of the Kodak Direct Positive Film Developing Outfit for making black and white slides (positives) .
Synthesis Analysis
2-Thiobarbituric acid was synthesized by the reaction of diethyl malonate with thiourea . The complexes of 2-thiobarbituric acid (TBAH) with Ti (IV), Pd (II), Ag (I), Hg (II), and Ce (IV) were synthesized and studied .Molecular Structure Analysis
The molecular formula of 2-Thiobarbituric acid is C₄H₄N₂O₂S . The structure of 2-Thiobarbituric acid is that of barbituric acid in which the oxygen at C-2 is replaced by sulfur .Chemical Reactions Analysis
The acid–base properties of 2-thiobarbituric, 1,3-diethyl-, and 1,3-dibutyl-2-thiobarbiturc acids and the thermodynamics of their complexation with Ag (I) ions in aqueous solutions have been investigated . The free acids primarily exist in keto-form and undergo enolization in neutral aqueous solutions . They undergo protonation via free oxygen atoms in acidic conditions .Physical And Chemical Properties Analysis
2-Thiobarbituric acid has a melting point of 245 °C (dec.) (lit.) . It has a density of 1.451 (estimate) . It is soluble in hot water, alcohol, ether, alkali, and sodium carbonate solution, and slightly soluble in water .Scientific Research Applications
Lipid Oxidation Measurement
2-Thiobarbituric acid (TBA) has been extensively used for measuring lipid oxidation, a critical factor in assessing the oxidative state of biological and food materials. Hoyland and Taylor (1991) in their paper titled "A review of the methodology of the 2-thiobarbituric acid test" discuss the widespread use of the TBA test, particularly in food analysis, highlighting its role in determining the oxidative quality of food products (Hoyland & Taylor, 1991). Similarly, Ulu (2004) evaluated the TBA method for measuring lipid oxidation in various meats and meat products, emphasizing its importance in the food industry (Ulu, 2004).
Chemical Analysis and Detection
The chemical properties of 2-thiobarbituric acid have been utilized in various analytical methods. Bartzatt et al. (2013) demonstrated the use of 2-thiobarbituric acid in spectrometric analysis, highlighting its solubility and sensitivity for detection in different mediums (Bartzatt et al., 2013). Ivaska et al. (1980) explored its application in voltammetric analysis, particularly for the determination of sulfur-containing drugs (Ivaska et al., 1980).
Corrosion Inhibition
Kardaş (2005) and Kardaş & Solmaz (2006) have researched the inhibition effect of 2-thiobarbituric acid on the corrosion of steel in acidic solutions, demonstrating its potential as a corrosion inhibitor (Kardaş, 2005), (Kardaş & Solmaz, 2006).
Medical Research Applications
Ramisetti et al. (2018) studied thiobarbituric acid derivatives targeting melanoma cells, indicating its potential in cancer research and therapy (Ramisetti et al., 2018). This highlights the diverse applicability of 2-thiobarbituric acid in various scientific fields beyond just its traditional uses.
Safety And Hazards
Future Directions
2-Thiobarbituric acid has been identified as an eco-friendly corrosion inhibitor for API 5L X60 steel in environments that simulate conditions found in sweet oilfields . Its action as a mixed-type inhibitor and the formation of a protective film through chemical adsorption highlight its potential in preventing corrosive damage, thus offering a sustainable solution for protecting oil and gas industry infrastructure .
properties
IUPAC Name |
2-sulfanylidene-1,3-diazinane-4,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2S/c7-2-1-3(8)6-4(9)5-2/h1H2,(H2,5,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBUGGBMJDPOST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=S)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
31645-12-2 (mono-hydrochloride salt) | |
Record name | Thiobarbituric acid | |
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DSSTOX Substance ID |
DTXSID7060124 | |
Record name | Thiobarbituric acid | |
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Molecular Weight |
144.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white powder; [Alfa Aesar MSDS] | |
Record name | 2-Thiobarbituric acid | |
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Product Name |
2-Thiobarbituric acid | |
CAS RN |
504-17-6 | |
Record name | Thiobarbituric acid | |
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Record name | Thiobarbituric acid | |
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Record name | Thiobarbituric acid | |
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Record name | 4,6(1H,5H)-Pyrimidinedione, dihydro-2-thioxo- | |
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Record name | Thiobarbituric acid | |
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Record name | 2-thiobarbituric acid | |
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Record name | 2-THIOBARBITURIC ACID | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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